![molecular formula C13H15N3O4 B2999294 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-morpholinecarboxamide CAS No. 866137-50-0](/img/structure/B2999294.png)
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-morpholinecarboxamide” would include a 1,4-benzoxazin-6-yl ring, a morpholine ring, and a carboxamide group . The exact structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-morpholinecarboxamide” would depend on its specific structure . These could include properties such as its molecular weight, solubility, stability, and reactivity .Scientific Research Applications
Plant Defense Mechanism
This compound acts in defense of young plant parts against pests by producing hydroxamic acids from hydroxamic acid glucosides. Its enzymatic activity is highly correlated with plant growth, and its preferred substrate is DIMBOA-beta-D-glucoside .
BET Inhibitors in Medical Research
A series of benzomorpholinone derivatives, which include this compound, have been synthesized and biologically evaluated as BET inhibitors. BET proteins, particularly BRD4, play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Pharmaceutical Testing
The compound has been used for pharmaceutical testing as a high-quality reference standard to ensure accurate results .
Mechanism of Action
The mechanism of action of “N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-morpholinecarboxamide” would depend on its specific structure and the system in which it is used . For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .
Safety and Hazards
properties
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c17-12-8-20-11-2-1-9(7-10(11)15-12)14-13(18)16-3-5-19-6-4-16/h1-2,7H,3-6,8H2,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGHJUJMWGDCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.